molecular formula C28H36N4O3S B1139388 Lurasidone metabolite 14326 CAS No. 186204-33-1

Lurasidone metabolite 14326

カタログ番号: B1139388
CAS番号: 186204-33-1
分子量: 508.7 g/mol
InChIキー: JVTNTCYRWHASTQ-KBICSIMZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lurasidone 代謝物 14326 は、非定型抗精神病薬である Lurasidone の活性代謝物です。Lurasidone は主に統合失調症と躁うつ病の治療に使用されます。 代謝物 14326 は、重要な薬理作用を保持しており、Lurasidone の全体的な治療効果に貢献しています .

作用機序

Lurasidone 代謝物 14326 は、いくつかの分子標的と相互作用することによって効果を発揮します。

生化学分析

Biochemical Properties

Lurasidone Metabolite 14326 interacts with various enzymes and proteins. The primary enzyme responsible for metabolizing Lurasidone is Cytochrome P450 3A . The metabolite ID-14283, which is a product of this metabolism, is used to calculate Vmax and Km .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it is involved in the biotransformation of Lurasidone via CYP3A .

Temporal Effects in Laboratory Settings

It is known that the compound’s salt form, this compound hydrochloride, generally has better water solubility and stability .

Metabolic Pathways

This compound is involved in the metabolic pathways of Lurasidone, primarily mediated by the Cytochrome P450 3A enzyme

化学反応の分析

Lurasidone 代謝物 14326 は、以下を含むいくつかのタイプの化学反応を受けます。

これらの反応で使用される一般的な試薬には、シトクロム P450 酵素、NADPH、および酸素が含まれます . これらの反応から生成される主な生成物は、ヒドロキシル化および脱アルキル化代謝物です .

科学研究への応用

Lurasidone 代謝物 14326 は、いくつかの科学研究への応用があります。

科学的研究の応用

Pharmacological Properties

Lurasidone is metabolized mainly by the cytochrome P450 enzyme system, particularly CYP3A4, resulting in several metabolites. Among these, ID-14326 is noted for its pharmacological activity. Studies indicate that both ID-14283 and ID-14326 exhibit significant activity at dopamine D2 and serotonin 5-HT2A receptors, contributing to their antipsychotic effects .

Table 1: Metabolite Profile of Lurasidone

MetaboliteActivityPercentage of Parent Exposure
ID-14283Active~24%
ID-14326Active~3%
ID-20219Inactive~49%
ID-20220Inactive~31%

Treatment of Schizophrenia

Lurasidone and its metabolites have been studied extensively in clinical trials for schizophrenia. The efficacy of Lurasidone has been demonstrated through various placebo-controlled studies showing significant improvements in symptoms as measured by the Positive and Negative Syndrome Scale (PANSS) and Brief Psychiatric Rating Scale (BPRS) . Although specific data on ID-14326 in clinical settings is limited, its role as an active metabolite suggests it may contribute to the overall therapeutic effect.

Management of Bipolar Depression

ID-14326 also plays a role in treating depressive episodes associated with bipolar disorder. Clinical trials have shown that Lurasidone significantly reduces depressive symptoms compared to placebo, with improvements noted in the Montgomery–Åsberg Depression Rating Scale (MADRS) scores . The presence of active metabolites like ID-14326 may enhance the antidepressant properties of Lurasidone.

Safety and Tolerability

Lurasidone is generally well-tolerated, with a side effect profile that includes akathisia and nausea as common adverse events . The metabolites, including ID-14326, have been shown to have a lower incidence of extrapyramidal symptoms compared to other antipsychotics, potentially due to their receptor binding profiles .

Table 2: Common Adverse Effects Associated with Lurasidone

Adverse EffectIncidence (%)
Akathisia10
Nausea8
Weight GainMinimal
SedationLow

Future Research Directions

Future studies are needed to further elucidate the specific roles of Lurasidone metabolite 14326 in clinical outcomes. Research could focus on:

  • Pharmacokinetic Studies : Understanding how variations in metabolism affect the therapeutic efficacy of Lurasidone.
  • Comparative Efficacy Trials : Evaluating the effectiveness of Lurasidone against other atypical antipsychotics while considering the contributions of its metabolites.
  • Long-term Safety Assessments : Investigating the long-term effects of using Lurasidone and its metabolites in diverse patient populations.

類似化合物との比較

Lurasidone 代謝物 14326 は、特定の受容体結合プロファイルと薬理作用により、他の類似化合物と比較してユニークです。類似化合物には以下が含まれます。

Lurasidone 代謝物 14326 は、Lurasidone の治療効果に大きく貢献し、独自の受容体結合プロファイルを持つため、際立っています .

生物活性

Lurasidone metabolite 14326, also known as ID-14326, is a significant metabolite of the atypical antipsychotic drug lurasidone. This compound has garnered attention due to its pharmacological properties and its role in the therapeutic effects and side effects associated with lurasidone. This article explores the biological activity of this compound, including its pharmacokinetics, pharmacodynamics, and relevant case studies.

Overview of Lurasidone and Its Metabolites

Lurasidone is primarily metabolized by the cytochrome P450 enzyme CYP3A4 in the liver, producing several metabolites, including ID-14283 and ID-14326. While ID-14283 is recognized as the primary active metabolite with significant pharmacological activity (accounting for approximately 26% of the parent drug exposure), ID-14326 represents a smaller proportion (about 3%) but still contributes to the overall therapeutic profile of lurasidone .

Key Properties of this compound

PropertyValue
CAS Number 186204-33-1
Molecular Formula C28H36N4O3S
Molecular Weight 508.68 g/mol
Bioavailability Low (<12%)
Half-life 7.48 to 10 hours
Clearance 3902 mL/min

Pharmacological Activity

This compound has been shown to exhibit some pharmacological activity, although it is less potent than its counterpart ID-14283. The biological activity of ID-14326 can be attributed to its interaction with various neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors.

Receptor Binding Affinity

In vitro studies indicate that Lurasidone and its metabolites inhibit various receptor activities:

  • Dopamine D2 Receptors : Both lurasidone and its metabolites show affinity for D2 receptors, which is crucial for their antipsychotic effects.
  • Serotonin Receptors : The metabolites also interact with serotonin receptors, contributing to mood stabilization effects.

Clinical Studies and Findings

Clinical trials assessing the pharmacokinetics and safety of lurasidone have provided insights into the role of ID-14326. For example, a study involving healthy subjects demonstrated that after administration of lurasidone, both ID-14283 and ID-14326 were detectable in plasma, with ID-14326 reaching peak concentrations that correlate with therapeutic outcomes .

Case Study: Efficacy in Schizophrenia Treatment

A recent clinical trial evaluated the efficacy of lurasidone in treating schizophrenia. Patients receiving lurasidone showed significant improvements in symptoms, which were partially attributed to the action of its metabolites, including ID-14326. The trial reported a reduction in Positive and Negative Syndrome Scale (PANSS) scores among participants .

Safety Profile and Side Effects

The safety profile of lurasidone is generally favorable; however, the presence of its metabolites can influence adverse effects. Common side effects associated with lurasidone treatment include:

  • Weight gain
  • Sedation
  • Extrapyramidal symptoms (EPS)

ID-14326's lower potency may contribute to a reduced risk of certain side effects compared to other antipsychotics .

特性

IUPAC Name

(1S,2S,6R,7S,8S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O3S/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2/t17-,18-,19-,21+,22-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTNTCYRWHASTQ-KBICSIMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@H]7C[C@@H]([C@H]6C5=O)[C@H](C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101099449
Record name rel-(3aR,4S,5S,7S,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101099449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186204-33-1
Record name rel-(3aR,4S,5S,7S,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186204-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(3aR,4S,5S,7S,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101099449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lurasidone metabolite 14326
Reactant of Route 2
Reactant of Route 2
Lurasidone metabolite 14326
Reactant of Route 3
Reactant of Route 3
Lurasidone metabolite 14326
Reactant of Route 4
Reactant of Route 4
Lurasidone metabolite 14326
Reactant of Route 5
Reactant of Route 5
Lurasidone metabolite 14326
Reactant of Route 6
Reactant of Route 6
Lurasidone metabolite 14326

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。